Ethanone, 1-[3-(methylamino)cyclohexyl]-
Description
Ethanone, 1-[3-(methylamino)cyclohexyl]- (molecular formula: C₉H₁₇NO) is a cyclohexane derivative featuring two functional groups: a methylamino group (-NHCH₃) at position 3 and an acetyl group (COCH₃) at position 1 of the cyclohexane ring. This structural configuration imparts unique physicochemical properties, including enhanced polarity due to the amine group, which increases solubility in polar solvents like water or alcohols compared to non-polar analogs. The compound’s reactivity is influenced by both the nucleophilic methylamino group (e.g., participation in acylation or alkylation reactions) and the electrophilic ketone moiety (e.g., susceptibility to nucleophilic additions or reductions).
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-[3-(methylamino)cyclohexyl]ethanone |
InChI |
InChI=1S/C9H17NO/c1-7(11)8-4-3-5-9(6-8)10-2/h8-10H,3-6H2,1-2H3 |
InChI Key |
DMAUBGHLCOKJDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCCC(C1)NC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Ethanone, 1-[3-(methylamino)cyclohexyl]-
General Synthetic Strategy
The synthesis of Ethanone, 1-[3-(methylamino)cyclohexyl]- typically involves multi-step organic reactions focusing on:
- Construction or functionalization of the cyclohexyl ring.
- Introduction of the methylamino substituent at the 3-position.
- Formation or incorporation of the ethanone (acetyl) group at the 1-position.
Synthetic Routes and Reaction Conditions
Cyclohexyl Ring Functionalization
The cyclohexyl ring can be prepared or functionalized through various methods, including:
Michael addition reactions involving activated nitriles and cyclohexanone derivatives, which allow for the introduction of substituents at specific ring positions. For example, treatment of phenylacetone with acrylonitrile in the presence of sodium metal followed by acidification and cyclization yields substituted cyclohexanedione derivatives, which can be further modified to introduce amino groups.
Acylation and cyclization sequences starting from substituted phenylbutyrates, followed by reduction, methylation, and cyclization using polyphosphoric acid to form cyclohexanedione derivatives.
Introduction of the Methylamino Group
The methylamino substituent at the 3-position on the cyclohexyl ring can be introduced via:
Nucleophilic substitution reactions where a suitable leaving group on the cyclohexyl ring is displaced by methylamine under controlled conditions.
Reductive amination of a ketone precursor at the 3-position with methylamine, often catalyzed by hydrogenation catalysts such as palladium on carbon under hydrogen atmosphere.
Catalytic hydrogenation methods using ruthenium-based catalysts have been reported to facilitate the formation of optically active amino-ketones, which are structurally related to the target compound.
Formation of the Ethanone Group
The ethanone (acetyl) group is typically introduced or retained through:
Friedel-Crafts acylation reactions using acetyl chloride or acetic anhydride with appropriate catalysts, such as aluminum chloride, to attach the acetyl group to the cyclohexyl ring or its derivatives.
Direct acetylation of amino-cyclohexyl intermediates or via condensation reactions involving acetophenone derivatives.
Representative Synthetic Procedure
A representative synthetic route for a compound closely related to Ethanone, 1-[3-(methylamino)cyclohexyl]- involves:
Starting Material Preparation: Synthesis of 3-aminocyclohexanone or its protected derivatives.
Reductive Amination: Reaction of 3-ketocyclohexyl intermediates with methylamine under hydrogenation conditions using Pd/C or Ru-based catalysts at elevated temperature and pressure (e.g., 70 °C, 30 bar H₂) to yield the methylamino-substituted cyclohexyl ethanone.
Purification: Isolation of the product by solvent extraction, recrystallization, or chromatographic techniques to achieve high purity.
Industrial and Laboratory Optimization
Industrial synthesis may optimize the above routes by:
Employing continuous flow reactors to enhance reaction control and scalability.
Using high-throughput catalyst screening to identify the most efficient catalytic systems for reductive amination and acylation steps.
Applying advanced purification methods such as preparative chromatography or crystallization to improve product yield and purity.
Data Table: Summary of Preparation Methods
Research Findings and Perspectives
Ruthenium-based catalysts such as RuCl₂(PPh₃)₃ and acridine-based Ru-SNS2 have demonstrated high efficiency in reductive amination steps, providing good yields and stereochemical control.
The modular synthesis approach allows for tolerance of diverse substitutions on the cyclohexyl ring, enabling structural optimization of the compound for pharmaceutical applications.
The use of hydrogenation under controlled pressure and temperature ensures selective amination without over-reduction or side reactions.
Industrial processes focus on maximizing yield and purity while minimizing reaction time and waste, often employing continuous flow techniques and catalyst recycling.
The preparation of Ethanone, 1-[3-(methylamino)cyclohexyl]- involves well-established organic synthesis techniques, primarily focusing on cyclohexyl ring functionalization, methylamino group introduction via reductive amination, and acetyl group incorporation. Advances in catalytic methods, especially using ruthenium complexes, have enhanced the efficiency and selectivity of these syntheses. Industrial adaptations optimize these routes for scalability and environmental considerations. The comprehensive understanding of these methods provides a robust foundation for further development and application of this compound in various chemical and pharmaceutical contexts.
Chemical Reactions Analysis
Types of Reactions
Ethanone,1-[3-(methylamino)cyclohexyl]-(9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The compound can undergo substitution reactions where the methylamino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions include various derivatives of Ethanone,1-[3-(methylamino)cyclohexyl]-(9ci), such as alcohols, amines, and substituted cyclohexyl compounds .
Scientific Research Applications
Ethanone,1-[3-(methylamino)cyclohexyl]-(9ci) is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on various biological pathways.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethanone,1-[3-(methylamino)cyclohexyl]-(9ci) involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Ethanone, 1-[3-(methylamino)cyclohexyl]- with structurally related cyclohexane derivatives:
Key Observations:
Polarity and Solubility: The methylamino group in the target compound increases polarity compared to dimethyl- or methyl-substituted analogs (e.g., 1-(3,3-Dimethylcyclohexyl)ethanone), enhancing solubility in polar solvents .
Reactivity: The methylamino group enables reactions typical of amines (e.g., salt formation with acids), distinguishing it from non-nitrogenous analogs like 1-cyclohexylethanone .
Thermal Properties: Substituents influence volatility; for example, 1-(3,3-Dimethylcyclohexyl)ethanone has a lower boiling point (89°C @ 14 Torr) compared to bulkier or more polar derivatives .
Research Findings
Pharmacological Potential:
- Amine-Containing Analogs: Compounds like 1-[3-(Dimethylamino)phenyl]ethan-1-one () demonstrate applications in drug development due to their amine functionality, suggesting that the target compound could serve as a precursor for bioactive molecules .
- Toxicity Considerations: Cyclohexane derivatives with amino groups (e.g., cyclohexanemethanamine in ) may exhibit higher toxicity than non-nitrogenous variants, warranting careful handling .
Environmental Impact:
- Cyclohexanone (a simpler analog) has established exposure limits (e.g., 480 ppm), indicating that the target compound’s environmental and health risks should be evaluated similarly, particularly given its amine group .
Q & A
What are the recommended synthetic routes for 1-[3-(methylamino)cyclohexyl]ethanone, and how can reaction yields be optimized?
Basic Synthesis Methodology
The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, cyclohexane derivatives with amine groups (e.g., 3-methylaminocyclohexanol) may undergo acetylation using acetyl chloride in the presence of a base like triethylamine . Optimizing reaction yields requires controlling stoichiometry (e.g., 1.2 equivalents of acetylating agent) and temperature (0–5°C to minimize side reactions). Solvent choice (e.g., dichloromethane for improved solubility) and catalytic additives (e.g., DMAP for acetylation) can enhance efficiency .
How can researchers resolve structural ambiguities in 1-[3-(methylamino)cyclohexyl]ethanone, particularly regarding regiochemistry?
Advanced Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy, especially and NMR, can distinguish between regioisomers by analyzing chemical shifts of the methylamino and acetyl groups. For instance, the methylamino proton typically appears as a broad singlet (~δ 2.5–3.0 ppm), while the acetyl methyl group resonates near δ 2.1–2.3 ppm. X-ray crystallography is definitive for resolving stereochemical uncertainties, as seen in cyclohexyl derivatives with similar substituents .
What biological activities have been reported for cyclohexyl ethanone derivatives, and how can these guide target identification?
Basic Biological Screening
Cyclohexyl ethanone derivatives often exhibit activity as enzyme inhibitors or receptor modulators. For example, analogs with methylamino groups show affinity for neurotransmitter transporters (e.g., serotonin reuptake inhibition) . Preliminary assays should include in vitro enzyme inhibition studies (e.g., IC determination via fluorometric assays) and cell-based viability tests (e.g., MTT assays for cytotoxicity) .
How does the stability of 1-[3-(methylamino)cyclohexyl]ethanone vary under different storage conditions?
Advanced Stability Profiling
Stability studies under varying pH (e.g., 4–10), temperature (−20°C to 25°C), and light exposure should be conducted. For example, acetylated amines are prone to hydrolysis under acidic conditions, necessitating storage in inert atmospheres. Degradation products can be monitored via HPLC-MS, referencing protocols for structurally related compounds like 1-(3,5,6-trimethylcyclohexenyl)ethanone .
What are the stereochemical implications of the methylamino and acetyl substituents on the cyclohexane ring?
Advanced Stereochemical Analysis
The cyclohexane ring adopts chair conformations, with axial or equatorial positioning of substituents influencing reactivity and bioactivity. Chiral centers (if present) can be resolved using chiral chromatography (e.g., Chiralpak® columns) or diastereomeric salt formation. Stereochemical effects on binding affinity can be modeled via molecular docking studies .
How can researchers investigate the metabolic pathways of 1-[3-(methylamino)cyclohexyl]ethanone?
Advanced Metabolic Profiling
Use in vitro liver microsome assays (e.g., human CYP450 isoforms) to identify phase I metabolites (e.g., hydroxylation at the cyclohexyl ring). Phase II metabolites (e.g., glucuronidation) can be detected using LC-MS/MS. Isotope labeling (e.g., -acetyl group) facilitates tracking metabolic fate .
What chromatographic methods are effective for isolating 1-[3-(methylamino)cyclohexyl]ethanone from reaction mixtures?
Basic Purification Techniques
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) is recommended for purification. For isomers, normal-phase chromatography (silica gel, hexane/ethyl acetate) can separate diastereomers. GC-MS is suitable for volatile derivatives, as demonstrated for cyclohexanone analogs .
How can computational modeling predict the interaction of 1-[3-(methylamino)cyclohexyl]ethanone with biological targets?
Advanced Computational Approaches
Molecular docking (e.g., AutoDock Vina) can predict binding modes to receptors like GPCRs. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) elucidate electronic properties affecting reactivity. Pharmacophore modeling identifies critical functional groups (e.g., acetyl for hydrogen bonding) .
What analytical techniques validate the purity of 1-[3-(methylamino)cyclohexyl]ethanone in research samples?
Advanced Analytical Validation
Hyphenated techniques like LC-UV-MS or GC-FID quantify impurities (<0.1%). Quantitative NMR (qNMR) using internal standards (e.g., maleic acid) ensures purity. Cross-validate with elemental analysis (C, H, N) and compare to PubChem spectral data .
How can mechanistic studies elucidate the reaction pathways in synthesizing 1-[3-(methylamino)cyclohexyl]ethanone?
Advanced Mechanistic Analysis
Kinetic studies (e.g., varying reagent concentrations) identify rate-determining steps. Isotopic labeling (e.g., in acetyl groups) tracks substituent incorporation. In situ FTIR monitors intermediate formation (e.g., acylated amines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
